3-Hydroxypropyl p-Methoxybenzyl Thioether

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 3-Hydroxypropyl p-Methoxybenzyl Thioether often involves the protection of hydroxy groups, as demonstrated by Nakano et al. (2001), who developed an efficient method for the p-methoxybenzylation of hydroxy groups using 2-(4-Methoxybenzyloxy)-3-nitropyridine under mild conditions (Nakano, Kikuchi, Matsuo, & Mukaiyama, 2001). This method showcases a fundamental approach that could be adapted for the synthesis of 3-Hydroxypropyl p-Methoxybenzyl Thioether by targeting the hydroxy group for modification.

Molecular Structure Analysis

The molecular structure of compounds akin to 3-Hydroxypropyl p-Methoxybenzyl Thioether has been elucidated using various spectroscopic techniques. Channar et al. (2019) synthesized (E)-2-(3-Hydroxy-4-methoxybenzylidene)hydrazinecarbothioamide and performed a detailed analysis including Hirshfeld surface analysis to understand intermolecular interactions, which is crucial for comprehending the structural aspects of 3-Hydroxypropyl p-Methoxybenzyl Thioether (Channar, Arshad, Farooqi, Larik, Saeed, Hökelek, Shehzadi, Abbas, & Flörke, 2019).

Chemical Reactions and Properties

The chemical reactivity and properties of p-Methoxybenzyl protected compounds are highlighted by the work of Horita et al. (1986), who examined the selectivity of deprotection of various protecting groups, including p-methoxybenzyl, under different conditions. This study provides insight into the chemical behavior of 3-Hydroxypropyl p-Methoxybenzyl Thioether, especially in terms of its protective groups and their removal (Horita, Yoshioka, Tanaka, Oikawa, & Yonemitsu, 1986).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and boiling point, are critical for understanding the applications and handling of 3-Hydroxypropyl p-Methoxybenzyl Thioether. These properties can be inferred from studies like the one by Shivashankar, Anantapadmanabha, and Adhikari (2013), who synthesized new conjugated polymers and evaluated their thermal stability and molecular weight, providing a basis for assessing the physical characteristics of similar compounds (Shivashankar, Anantapadmanabha, & Adhikari, 2013).

Chemical Properties Analysis

Understanding the chemical properties such as reactivity, stability, and compatibility with various solvents and reagents is crucial. The work by Lee et al. (2004) on the metabolism of a novel anti-cancer agent provides insights into the metabolic pathways, including O-demethylation and N-debenzylation, which are relevant for understanding the chemical behavior of 3-Hydroxypropyl p-Methoxybenzyl Thioether (Lee, La, Ahn, Jeong, & Kim, 2004).

Aplicaciones Científicas De Investigación

Protection and Deprotection in Synthesis :

- DMPM (3,4-dimethoxybenzyl) protection for hydroxy function is more readily removable than MPM (P-methoxybenzyl) protection by DDQ oxidation under neutral conditions. This makes it useful for synthons to macrolide and polyether antibiotics (Oikawa et al., 1985).

- A study on the chemoenzymatic approach to produce enantiomerically pure 2-methylpropane-1,3-diol mono(p-methoxybenzyl ether) using lipase-catalyzed hydrolysis and acylation, serving as a starting material for natural product synthesis (Akeboshi et al., 2001).

Applications in Organic Synthesis :

- An efficient method for p-methoxybenzylation of hydroxy groups with 2-(4-Methoxybenzyloxy)-3-nitropyridine was developed, proving useful in preparing various ethers (Nakano et al., 2001).

- The importance of molecular vibrations in understanding electronic properties of heterocyclic compounds, aiding in the development of new materials for energy storage and conversion applications, was demonstrated in a study focusing on heterocyclic 3-Substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones (Beytur & Avinca, 2021).

Pharmacological Applications :

- A study on N-(3-acyloxy-2-benzylpropyl)-N'-dihydroxytetrahydrobenzazepine and tetrahydroisoquinoline analogues as potent vanilloid receptor ligands indicates potential pharmacological applications (Kim, 2002).

Environmental and Health Studies :

- Research on benzophenone-3 (BP-3) exposure in humans and animals suggests potential effects on birth weight and gestational age, possibly due to altered estrogen and testosterone balance (Ghazipura et al., 2017).

Safety And Hazards

Direcciones Futuras

Propiedades

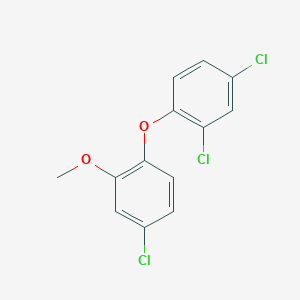

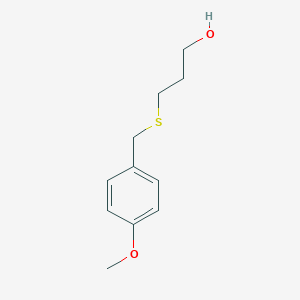

IUPAC Name |

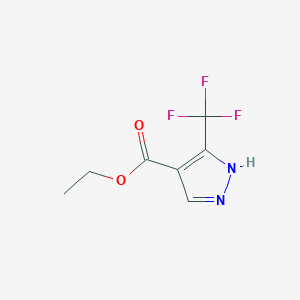

3-[(4-methoxyphenyl)methylsulfanyl]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2S/c1-13-11-5-3-10(4-6-11)9-14-8-2-7-12/h3-6,12H,2,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFKLXMNRDPVQNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CSCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00392674 | |

| Record name | 3-Hydroxypropyl p-Methoxybenzyl Thioether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxypropyl p-Methoxybenzyl Thioether | |

CAS RN |

202665-68-7 | |

| Record name | 3-Hydroxypropyl p-Methoxybenzyl Thioether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15664.png)

![2-Methoxy-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15665.png)